N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Scientific research can be conducted in various fields, such as natural sciences, social sciences, and engineering, and may involve experiments, observations, surveys, or other forms of data collection . The goal of scientific research is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

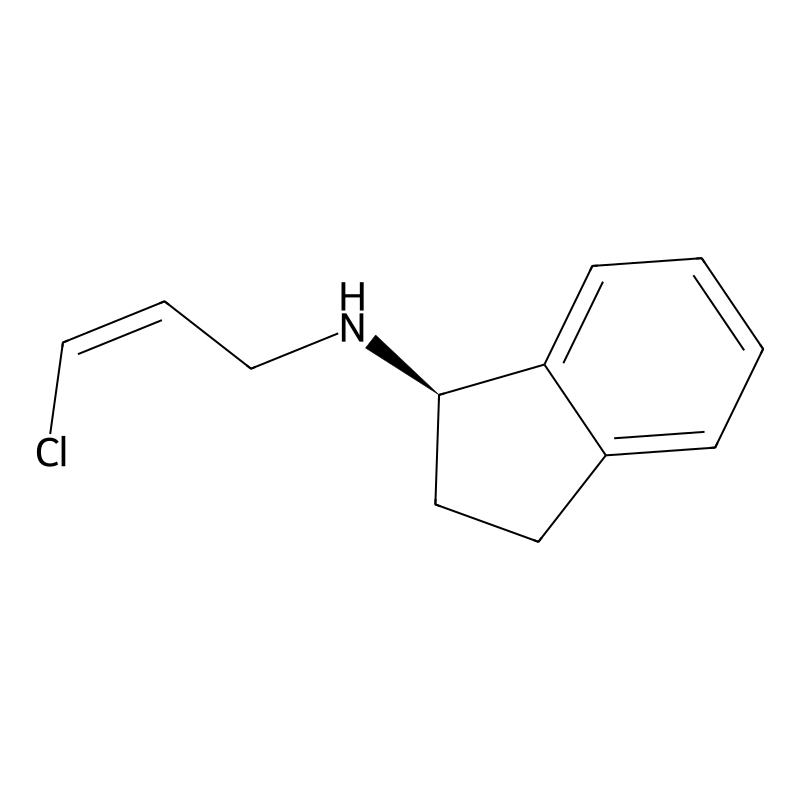

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a derivative of Rasagiline, a well-known irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is characterized by the removal of the propargyl group and the introduction of a chloropropene moiety. Rasagiline itself is primarily utilized in the treatment of Parkinson's disease due to its ability to enhance dopamine levels in the brain by inhibiting the breakdown of this neurotransmitter. The modification in N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline may influence its pharmacological properties, including potency and selectivity towards MAO-B.

- Due to the absence of specific research, safety information on (1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine is unavailable. However, some general safety considerations can be applied based on the functional groups:

- The chlorine atom might raise concerns about potential skin or eye irritation.

- The presence of a double bond suggests flammability, although the specific flammability properties would depend on the overall structure.

The primary reaction involving N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline would likely be its interaction with monoamine oxidase enzymes. As a MAO-B inhibitor, it binds covalently to the enzyme's active site, leading to irreversible inhibition. This process involves the formation of a stable complex between the enzyme and the inhibitor, which prevents the metabolism of neurotransmitters like dopamine. Additionally, potential metabolic pathways may include dechlorination or hydrolysis, depending on the stability of the chloropropene group under physiological conditions.

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is expected to exhibit biological activity similar to that of Rasagiline, primarily through its inhibition of MAO-B. This inhibition leads to increased levels of dopamine in the striatum, which is crucial for alleviating symptoms associated with Parkinson's disease. The unique chloropropene modification may also impart distinct pharmacokinetic properties or alter receptor affinities compared to its parent compound.

The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can be approached through several chemical pathways:

- Modification of Rasagiline: Starting from Rasagiline, selective removal of the propargyl group can be achieved using reductive methods.

- Chloropropene Introduction: The introduction of the chloropropene moiety can be performed through nucleophilic substitution reactions or coupling reactions involving chloropropene derivatives.

- Purification: The final product can be purified through standard techniques such as recrystallization or chromatography.

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline's primary application lies in its potential use as a therapeutic agent for Parkinson's disease. Given its mechanism as a MAO-B inhibitor, it may help manage motor symptoms by increasing dopamine levels. Further research could explore its efficacy in other neurodegenerative disorders where dopaminergic signaling is disrupted.

Interaction studies for N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline would focus on its effects when co-administered with other medications, particularly those metabolized by cytochrome P450 enzymes. Given that Rasagiline does not significantly inhibit major cytochrome P450 isoenzymes, it is hypothesized that this derivative would exhibit similar characteristics. Additionally, interactions with dietary tyramine could also be assessed due to their relevance in MAO inhibitor therapy.

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline shares structural and functional similarities with several compounds:

| Compound Name | Type | MAO Selectivity | Potency | Unique Features |

|---|---|---|---|---|

| Rasagiline | MAO-B Inhibitor | Selective | High | Major metabolite is 1-aminoindan |

| Selegiline | MAO-B Inhibitor | Selective | Moderate | Metabolizes into amphetamines |

| Safinamide | Dual-action (MAO-B + Glutamate modulator) | Selective | High | Additional glutamate modulation |

| Phenelzine | Non-selective MAO Inhibitor | Non-selective | Variable | Significant dietary restrictions required |

Uniqueness

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is unique due to its modified structure which may enhance selectivity or alter pharmacodynamics compared to traditional MAO-B inhibitors like Rasagiline and Selegiline. Its potential for reduced side effects related to amphetamine-like metabolites makes it an interesting candidate for further research in Parkinson’s disease management.